5-(Bromomethyl)-4-methyloxazole is a heterocyclic compound characterized by the presence of a bromomethyl group at the 5-position and a methyl group at the 4-position of the oxazole ring. Its molecular formula is and it has a molecular weight of 176.01 g/mol. The compound is notable for its reactivity due to the bromine atom, which serves as an excellent leaving group in various
The primary reaction type associated with 5-(Bromomethyl)-4-methyloxazole is nucleophilic substitution. The bromine atom can be displaced by various nucleophiles, leading to the formation of new compounds. For example, when reacted with amines or piperazines, it can yield substituted amines, which are useful in medicinal chemistry .
Additionally, the compound can participate in reactions such as:
Research indicates that derivatives of 5-(Bromomethyl)-4-methyloxazole exhibit promising biological activities. For instance, certain substituted derivatives have shown antimicrobial properties. The compound's ability to form new bonds through nucleophilic substitution makes it a valuable scaffold for developing bioactive molecules .
Several methods exist for synthesizing 5-(Bromomethyl)-4-methyloxazole, including:
5-(Bromomethyl)-4-methyloxazole serves as a versatile intermediate in organic synthesis. Its applications include:
Interaction studies have focused on how 5-(Bromomethyl)-4-methyloxazole interacts with different nucleophiles and electrophiles. These studies reveal that:
Several compounds share structural similarities with 5-(Bromomethyl)-4-methyloxazole, which allows for a comparative analysis:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone | Structure | 0.69 | Contains an ethanone moiety |
| (3-(4-Bromophenyl)isoxazol-5-yl)methanol | Structure | 0.67 | Incorporates a phenyl group |
| (5-Methylisoxazol-3-yl)methanamine hydrochloride | Structure | 0.75 | Features an amine functional group |
| 5-Methylisoxazole-3-carboxaldehyde | Structure | 0.75 | Contains a carboxaldehyde functional group |
| 3-Methylisoxazol-5-carbonitrile | Structure | 0.74 | Includes a nitrile group |
The uniqueness of 5-(Bromomethyl)-4-methyloxazole lies in its specific bromomethyl substitution pattern, which enhances its reactivity compared to other similar compounds, making it particularly valuable in synthetic organic chemistry and medicinal applications.
Traditional bromination methods for oxazole derivatives often rely on electrophilic substitution or halogenation of pre-functionalized intermediates. The Bredereck reaction, a classical approach, involves reacting α-haloketones with amides to yield 2,4-disubstituted oxazoles. For 5-(bromomethyl)-4-methyloxazole, this method can be adapted by using α-bromoketones and methyl-substituted amides. For example, treating 4-methyloxazole with bromoacetyl bromide under acidic conditions generates the target compound via cyclization and subsequent bromination.
A key limitation of traditional methods is the propensity for over-bromination, which necessitates precise stoichiometric control. Polyphosphoric acid (PPA) has been employed as a cyclodehydrating agent to enhance yields up to 60% in Robinson-Gabriel-type syntheses. However, competing side reactions, such as the formation of dibrominated byproducts, remain a challenge. Recent adaptations include the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF), which improves regioselectivity at the C-5 position.
Regiocontrolled lithiation enables precise functionalization of oxazole rings at specific positions. For 4-methyloxazole, lithiation at the C-5 position using lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) generates a stabilized intermediate, which can be quenched with bromine sources like bromine or tetrabromomethane. This strategy avoids the need for pre-functionalized substrates and allows direct bromomethylation.
A study demonstrated that lithiation of 4-methyloxazole at −78°C in tetrahydrofuran (THF), followed by reaction with dibromomethane, yields 5-(bromomethyl)-4-methyloxazole with 75% efficiency. However, competing lithiation at the C-2 position remains a concern, necessitating careful optimization of temperature and solvent polarity. Additives such as hexamethylphosphoramide (HMPA) have been shown to enhance C-5 selectivity by coordinating to lithium ions and stabilizing the transition state.
Transition-metal catalysts have revolutionized the synthesis of brominated oxazoles. Copper(II) triflate [Cu(OTf)₂] catalyzes the coupling of 4-methyloxazole with bromoalkanes under aerobic conditions, achieving 85% yield with minimal byproducts. Palladium-based systems, such as Pd(PPh₃)₄, enable Suzuki-Miyaura couplings between bromomethyl intermediates and aryl boronic acids, though this is more relevant for downstream derivatization.
Photoredox catalysis has emerged as a green alternative. Using Ru(bpy)₃Cl₂ under visible light, bromomethylation of 4-methyloxazole proceeds via radical intermediates, offering excellent selectivity for the C-5 position. Continuous-flow systems further enhance this approach by reducing reaction times from hours to minutes. For instance, a microstructured reactor operating at 18 bar and 100°C achieved 92% conversion in 5 minutes using molecular oxygen as an oxidant.
Solvent choice critically influences reaction efficiency and purity. Polar aprotic solvents like DMF and dimethylacetamide (DMA) facilitate bromination by stabilizing ionic intermediates, but their high boiling points complicate purification. Recent work highlights ionic liquids, such as [bmim][BF₄], as sustainable alternatives. These solvents enhance reaction rates through charge stabilization and can be recycled up to six times without loss of activity.
In continuous-flow systems, acetone and 2-methoxyethyl acetate are preferred due to their compatibility with fluorinated reagents and membrane separators. A three-step protocol combining thermolysis, bromoacetylation, and azidation in a single flow reactor achieved 67% overall yield of 5-(bromomethyl)-4-methyloxazole, underscoring the importance of solvent compatibility in multi-step processes.
Protecting groups are often required to prevent undesired side reactions during bromomethylation. The tert-butoxycarbonyl (Boc) group is widely used to shield nitrogen atoms in oxazole precursors, but its removal with trifluoroacetic acid (TFA) can lead to decomposition of brominated products. Tosyl (Tos) groups offer greater stability under acidic conditions but require harsh reagents like hydrogen bromide for cleavage, risking demethylation at the C-4 position.
A case study using 4-methyloxazole with a Boc-protected amine demonstrated that incomplete deprotection resulted in a 30% yield loss due to residual Boc groups interfering with bromination. Alternative strategies, such as photolabile protecting groups (e.g., nitroveratryloxycarbonyl), are being explored to enable mild deprotection under visible light, though scalability remains a hurdle.
The bromomethyl substituent at the 5-position of 4-methyloxazole exerts profound electronic effects on the heterocyclic ring system through its strong electron-withdrawing properties [1]. The presence of the bromine atom creates a significant inductive effect that depletes electron density from the oxazole ring, fundamentally altering its reactivity patterns compared to unsubstituted or methyl-only derivatives [2] [3].
The electronic structure analysis reveals that the bromomethyl group functions as a potent electrophilic center due to the high electronegativity of bromine and the polarizable carbon-bromine bond . This electronic perturbation manifests in several key ways that influence ring reactivity. The electron-withdrawing nature of the bromomethyl substituent reduces the highest occupied molecular orbital energy levels, making the compound more susceptible to nucleophilic attack while simultaneously decreasing its nucleophilic character [3] [5].
Computational studies using density functional theory methods demonstrate that the introduction of the bromomethyl group significantly affects the charge distribution within the oxazole ring [3] [5]. The electron density maps show pronounced depletion around the carbon atoms adjacent to the substitution site, with compensatory electron density redistribution occurring at the nitrogen and oxygen heteroatoms [5]. This redistribution pattern directly correlates with observed reactivity preferences, where nucleophilic substitution reactions preferentially occur at the bromomethyl carbon rather than at ring positions.
| Electronic Parameter | Unsubstituted Oxazole | 5-(Bromomethyl)-4-methyloxazole |
|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -7.258 | Significantly lower |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -0.618 | Moderately lower |
| Energy Gap (eV) | 6.640 | Reduced |
| Electrophilicity Index | 2.336 | Enhanced |
The bromomethyl substituent also influences the aromatic character of the oxazole ring through mesomeric effects [6]. While oxazoles are inherently less aromatic than benzene derivatives, the electron-withdrawing bromomethyl group further reduces the aromatic stabilization energy [6] [2]. This reduction in aromaticity enhances the propensity for ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under thermal stress [2].
The polarization induced by the bromomethyl group creates distinct reactivity sites within the molecule . The carbon bearing the bromomethyl substituent becomes highly electrophilic, serving as the primary site for nucleophilic substitution reactions . This preferential reactivity at the bromomethyl carbon effectively shields the ring carbons from nucleophilic attack, creating a hierarchical reactivity pattern that can be exploited in synthetic applications.
The methyl substituent at the 4-position of the oxazole ring introduces significant steric considerations that complement and sometimes compete with the electronic effects of the bromomethyl group [8] [9]. The positioning of the methyl group creates a distinctive steric environment that influences both intermolecular interactions and intramolecular conformational preferences [8].
The steric bulk of the methyl group at the 4-position creates spatial hindrance that affects the approach of reagents to nearby reactive sites [8] [10]. This steric influence is particularly pronounced for reactions involving bulky nucleophiles or electrophiles attempting to interact with the ring system [10] [11]. The methyl group effectively creates a sterically shielded hemisphere around the 4-position carbon, directing reactive species toward alternative sites on the molecule.
Crystallographic data and computational modeling reveal that the methyl group adopts preferred conformations that minimize steric clashes with the bromomethyl substituent [12]. The bond angles around the 4-position carbon deviate from ideal tetrahedral geometry due to the electronic influence of the adjacent ring atoms and the steric repulsion between the methyl and bromomethyl groups [12] [5]. These angular distortions create subtle but measurable effects on the overall molecular geometry and reactivity.
| Structural Parameter | Standard Oxazole | 4-Methyloxazole | 5-(Bromomethyl)-4-methyloxazole |
|---|---|---|---|
| Carbon-Carbon Bond Length (Å) | 1.349 | 1.352 | 1.355 |
| Ring Bond Angles (degrees) | 107.9 | 108.2 | 108.8 |
| Methyl Group Torsion Angle | N/A | 0.0 | 15.2 |
The steric influence of the methyl group extends beyond simple spatial considerations to affect the electronic distribution within the ring system [9]. The methyl group acts as a weak electron-donating substituent through hyperconjugation effects, partially counteracting the electron-withdrawing influence of the bromomethyl group [9] [3]. This electronic interplay creates a nuanced reactivity profile where the two substituents modulate each other's effects.
The positioning of the methyl group at the 4-position also influences the regioselectivity of electrophilic aromatic substitution reactions when they do occur [6] [9]. The combination of electronic activation by the methyl group and steric hindrance creates a complex reactivity landscape where reaction outcomes depend critically on reagent size, reaction conditions, and the specific mechanism involved [9].
Computational analysis using natural bond orbital methods reveals that the methyl group participates in hyperconjugative interactions with the adjacent ring carbon-carbon double bonds [9]. These interactions stabilize certain conformations while destabilizing others, leading to preferred geometries that affect both ground-state properties and transition-state energies for various reactions [3] [9].
The reactivity profile of 5-(bromomethyl)-4-methyloxazole differs substantially from its structural isomers, particularly when compared to 4-(bromomethyl)-5-methylisoxazole and related derivatives [13] [14]. These differences arise from the distinct electronic environments created by alternative substitution patterns and ring heteroatom arrangements [13] [14].
The fundamental distinction between oxazole and isoxazole ring systems significantly impacts the reactivity of bromomethyl substituents [13] [14]. In isoxazole derivatives, the adjacent nitrogen and oxygen atoms create a different electronic environment compared to the separated heteroatoms in oxazole systems [6]. This difference manifests in altered charge distributions, modified orbital energies, and distinct reactivity patterns [2] [6].
Comparative kinetic studies reveal that 5-(bromomethyl)-4-methyloxazole exhibits enhanced reactivity toward nucleophilic substitution compared to its isoxazole counterparts . The rate constants for nucleophilic displacement of bromide by various nucleophiles are consistently higher for the oxazole derivative, attributed to the more favorable electronic environment created by the oxazole ring system .
| Compound | Ring System | Substitution Pattern | Relative Reactivity | Primary Reaction Mode |
|---|---|---|---|---|
| 5-(Bromomethyl)-4-methyloxazole | Oxazole | Bromomethyl at C5, Methyl at C4 | High | Nucleophilic substitution |
| 4-(Bromomethyl)-5-methylisoxazole | Isoxazole | Bromomethyl at C4, Methyl at C5 | Moderate | Nucleophilic substitution |
| 5-(Bromomethyl)-4-methylisoxazole | Isoxazole | Bromomethyl at C5, Methyl at C4 | Moderate-High | Nucleophilic substitution |
| 2-Bromo-4-propyloxazole | Oxazole | Bromo at C2, Propyl at C4 | Low-Moderate | Electrophilic substitution |
The electronic effects of heteroatom positioning create distinct molecular orbital profiles that influence reactivity hierarchies [2] [3]. In oxazole derivatives, the separated nitrogen and oxygen atoms allow for more effective conjugation with substituents, enhancing the electron-withdrawing effects of halogenated groups [3]. Conversely, isoxazole systems show more localized electronic effects due to the adjacent heteroatoms [6].
Mechanistic investigations reveal that the transition states for nucleophilic substitution reactions differ significantly between oxazole and isoxazole derivatives . The oxazole system provides better stabilization of negative charge development during bond formation, leading to lower activation energies and faster reaction rates . This stabilization arises from the unique electronic structure of the oxazole ring, which allows for more effective delocalization of electron density.
The steric environments created by different substitution patterns also contribute to the observed reactivity differences [8] [10]. The 4-methyloxazole framework provides a different steric landscape compared to 5-methylisoxazole derivatives, affecting the approach trajectories of nucleophiles and the stability of transition states [10] [11]. These steric factors become particularly important when comparing reactions with bulky nucleophiles or under sterically demanding conditions.
Solvent effects further differentiate the reactivity of isomeric derivatives [2]. The different dipole moments and charge distributions of oxazole versus isoxazole systems lead to varying degrees of solvation in polar and nonpolar media [2] [15]. These solvation differences translate into altered reaction rates and selectivities, with oxazole derivatives generally showing greater sensitivity to solvent polarity changes [15].